molecular formula C24H31N3O4 B11108766 N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide

N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide

Cat. No.: B11108766
M. Wt: 425.5 g/mol
InChI Key: RLHIKBMECYXYCC-KOEQRZSOSA-N
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Description

N-[4-({2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]OCTANAMIDE is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]OCTANAMIDE typically involves the condensation of an appropriate hydrazine or hydrazide with an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]OCTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-({2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]OCTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]OCTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with transition metals, which can then interact with enzymes or other biological targets. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]OCTANAMIDE is unique due to its specific structural features, such as the presence of the dimethoxyphenyl group and the octanamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H31N3O4

Molecular Weight

425.5 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-(octanoylamino)benzamide

InChI

InChI=1S/C24H31N3O4/c1-4-5-6-7-8-9-23(28)26-20-13-11-19(12-14-20)24(29)27-25-17-18-10-15-21(30-2)22(16-18)31-3/h10-17H,4-9H2,1-3H3,(H,26,28)(H,27,29)/b25-17+

InChI Key

RLHIKBMECYXYCC-KOEQRZSOSA-N

Isomeric SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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